4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one
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Overview
Description
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropane-1-thiol with an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound in biological studies.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This interaction can result in various pharmacological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one can be compared with other thiazolidine derivatives:
Thiazolidine-4-one: Similar structure but with different substituents, leading to varied biological activities.
Thiazole: Contains a similar five-membered ring but with different positions of sulfur and nitrogen atoms, resulting in distinct chemical properties and applications.
Thiadiazole: Another sulfur-containing heterocycle with different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-5(2)8-6(3)4-10-7(8)9/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFSSNSNXQTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=O)N1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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